![molecular formula C11H12Cl2N2O B1304015 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine CAS No. 287196-80-9](/img/structure/B1304015.png)
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine
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Overview
Description
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C11H12Cl2N2O. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a piperidin-1-ylcarbonyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 2,6-dichloropyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Dichloropyridine+Piperidine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of solvents, temperature control, and purification steps to achieve high yields and purity. The process may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Hydrolysis: The piperidin-1-ylcarbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring .
Scientific Research Applications
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylcarbonyl group plays a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the piperidin-1-ylcarbonyl group, making it less versatile in certain applications.
4-(Piperidin-1-ylcarbonyl)pyridine: Does not have chlorine substituents, affecting its reactivity and binding properties.
2,6-Dichloro-4-(morpholin-1-ylcarbonyl)pyridine: Similar structure but with a morpholine ring instead of piperidine, leading to different chemical and biological properties.
Uniqueness: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is unique due to the combination of chlorine substituents and the piperidin-1-ylcarbonyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .
Biological Activity
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O and a molecular weight of approximately 259.13 g/mol. This compound features a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with a piperidin-1-ylcarbonyl group. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in neurology and oncology.
While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it acts as a selective agonist for the 5-HT_1F receptor , which is involved in various neurological processes. This receptor's activation may lead to therapeutic effects in treating conditions such as migraines and other neurovascular disorders.
Anticancer Properties
In vitro studies indicate that this compound exhibits anticancer properties by inducing apoptosis in specific cancer cell lines. For instance, the compound has shown potential against various cancer types, suggesting its viability as an anticancer agent.
Selectivity and Interaction
The compound interacts selectively with serotonin receptors, which is crucial for minimizing side effects while maximizing therapeutic efficacy. Ongoing studies are exploring its interactions with other biological targets to better understand its pharmacological profile.
Comparative Analysis of Similar Compounds
The following table summarizes some compounds with structural similarities to this compound and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloropyridine | Chlorine substituent at position 2 | Used as a precursor in various syntheses |
4-(Piperidin-1-yl)butanoic acid | Piperidine ring with a longer carbon chain | Potential GABA receptor modulator |
3,5-Dichloroaniline | Aniline derivative with chlorine substituents | Used in dye manufacturing and as an intermediate |
Study on Anticancer Activity
A study conducted on various derivatives of pyridine revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the effectiveness of conventional chemotherapy agents like doxorubicin, showcasing a potential synergistic effect .
Neuropharmacological Effects
Research on serotonin receptor agonists has highlighted the importance of selectivity in drug design. The selective action of this compound on the 5-HT_1F receptor suggests it could be developed into a therapeutic agent for migraine treatment without the common side effects associated with less selective drugs .
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHFYTMPVURVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381919 |
Source
|
Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287196-80-9 |
Source
|
Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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